

# Long-Term Finasteride: A Comparative Guide to Safety and Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenesterin.*

Cat. No.: B12294856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of Finasteride for the treatment of androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH). Its performance is compared with key alternatives, supported by data from long-term clinical studies. Detailed methodologies for pivotal trials are provided to the extent publicly available, and relevant biological pathways and experimental workflows are visualized.

## Executive Summary

Finasteride, a 5-alpha-reductase inhibitor, has demonstrated durable efficacy in the long-term management of both androgenetic alopecia and benign prostatic hyperplasia. In multi-year studies for AGA, Finasteride has been shown to increase hair count and slow the progression of hair loss. For BPH, long-term treatment with Finasteride has been proven to reduce prostate volume, improve urinary symptoms, and decrease the risk of acute urinary retention and the need for surgery.

While generally well-tolerated over the long term, Finasteride is associated with a low incidence of sexual adverse events, which in most cases are reversible. This guide provides a detailed comparison with alternatives such as Dutasteride, Minoxidil for AGA, and alpha-blockers and Saw Palmetto for BPH, allowing for an informed assessment of its long-term risk-benefit profile.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the long-term quantitative data for Finasteride and its alternatives in the treatment of Androgenetic Alopecia and Benign Prostatic Hyperplasia.

Table 1: Long-Term Efficacy of Finasteride and Alternatives for Androgenetic Alopecia

| Treatment                | Duration of Study        | Primary Efficacy Endpoint                               | Result                                                                        | Citation |
|--------------------------|--------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------|----------|
| Finasteride (1 mg/day)   | 10 years                 | Modified Global Photographic Assessment (MGPA)          | 91.5% of patients showed improvement; 99.1% showed prevention of progression. | [1]      |
| 10 years                 | Norwood-Hamilton Scale   | Improvement by approximately 1 grade.                   | [1]                                                                           |          |
| 5 years                  | Hair Count               | Significant increase in hair count compared to placebo. | [2]                                                                           |          |
| Dutasteride (0.5 mg/day) | Multicentre Chart Review | Improvement in BASP classification                      | Dutasteride showed greater improvement in hair growth than finasteride.       | [3][4]   |
| Minoxidil (5% topical)   | 1 year                   | Hair Density                                            | 59% of men saw improvement.                                                   | [5]      |

Table 2: Long-Term Safety of Finasteride and Alternatives for Androgenetic Alopecia

| Treatment                | Duration of Study                                      | Incidence of Adverse Events (Overall)                        | Common Adverse Events                                                              | Citation |
|--------------------------|--------------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------|----------|
| Finasteride (1 mg/day)   | 10 years                                               | 6.8%                                                         | Decreased libido (5.6%), erectile dysfunction (3.0%). All were mild and transient. | [1]      |
| >10 years                | Low onset rates (0.7% in 2.5 years, 6.8% in 10 years). | Mild and temporary adverse reactions.                        |                                                                                    | [6][7]   |
| Dutasteride (0.5 mg/day) | Multicentre Chart Review                               | 7.6% (not statistically different from finasteride at 10.5%) | Sexual side effects (rare).                                                        | [3][4]   |
| Minoxidil (5% topical)   | 1 year                                                 | Not specified, but generally well-tolerated.                 | Skin irritation and redness.                                                       | [5]      |

Table 3: Long-Term Efficacy of Finasteride and Alternatives for Benign Prostatic Hyperplasia

| Treatment                         | Duration of Study            | Primary Efficacy Endpoint                                                                    | Result                                                              | Citation |
|-----------------------------------|------------------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------|----------|
| Finasteride (5 mg/day)            | 4 years (PLESS)              | Reduction in risk of AUR or surgery                                                          | 57% reduction in AUR, 40% reduction in surgery vs. placebo.         | [8]      |
| 4 years (PLESS)                   | Total Symptom Score          | Significant improvement in improvement vs. placebo (-3.2 vs. -1.5 at 24 months).             | [8]                                                                 |          |
| 4 years (PLESS)                   | Reduction in Prostate Volume | -15.3% vs. +8.9% for placebo at 24 months.                                                   | [8]                                                                 |          |
| 7-8 years                         | Sustained Improvement        | Sustained improvement in symptoms, 28% reduction in prostate volume, increased urinary flow. | [9]                                                                 |          |
| Alpha-blockers (e.g., Tamsulosin) | Long-term                    | Symptom Improvement (IPSS)                                                                   | Effective in reducing IPSS.                                         | [10]     |
| Saw Palmetto                      | Multiple studies             | Symptom Improvement (IPSS/AUASI)                                                             | Evidence is conflicting; some studies show no benefit over placebo. | [11][12] |

Table 4: Long-Term Safety of Finasteride and Alternatives for Benign Prostatic Hyperplasia

| Treatment                         | Duration of Study | Incidence of Adverse Events (Overall)                                      | Common Adverse Events               | Citation |
|-----------------------------------|-------------------|----------------------------------------------------------------------------|-------------------------------------|----------|
| Finasteride (5 mg/day)            | 4 years (PLESS)   | Low incidence of drug-related sexual AEs, decreasing after the first year. | Sexual dysfunction.                 | [13]     |
| Long-term                         | Well-tolerated.   | Potential for sexual dysfunction, which may persist in rare cases.         |                                     | [14]     |
| Alpha-blockers (e.g., Tamsulosin) | Long-term         | Generally well-tolerated.                                                  | Dizziness, ejaculatory dysfunction. | [14][15] |
| Saw Palmetto                      | Long-term         | Appears to be well-tolerated with rare, minor side effects.                | No known major drug interactions.   | [16]     |

## Experimental Protocols

Detailed, step-by-step protocols for large-scale, long-term clinical trials are often proprietary and not fully available in the public domain. The following methodologies are summarized from published literature and clinical trial registries, providing the most comprehensive publicly accessible information.

## Key Finasteride Trials for Androgenetic Alopecia

### 1. 10-Year Japanese Study[1]

- Objective: To evaluate the long-term efficacy and safety of finasteride 1 mg/day in Japanese men with AGA.
- Study Design: A long-term, observational study.
- Participants: 532 Japanese men with AGA.
- Intervention: Finasteride 1 mg administered orally once daily for 10 years.
- Efficacy Assessment:
  - Subjective Evaluation: Patient questionnaires.
  - Objective Evaluation:
    - Norwood-Hamilton Scale: To classify the stage of hair loss.
    - Modified Global Photographic Assessment (MGPA): A standardized 7-point rating scale using scalp photographs.
- Safety Assessment: Recording of any adverse reactions reported by patients.

## 2. 5-Year Multinational Study[2]

- Objective: To assess the long-term efficacy and safety of finasteride 1 mg/day in men with AGA.
- Study Design: Two 1-year, Phase III, randomized, placebo-controlled trials with up to four 1-year, placebo-controlled extension studies.
- Participants: 1,553 men with AGA.
- Intervention: Finasteride 1 mg/day or placebo.
- Efficacy Assessment:
  - Hair Counts: From a representative scalp area.
  - Patient and Investigator Assessments.

- Panel Review of Clinical Photographs.
- Safety Assessment: Monitoring and reporting of adverse events.

## Key Finasteride Trials for Benign Prostatic Hyperplasia

### 1. Proscar Long-Term Efficacy and Safety Study (PLESS)[8]

- Objective: To compare the long-term effects of finasteride (5 mg/day) and placebo in patients with moderate BPH symptoms.
- Study Design: A 2-year, double-blind, randomized, placebo-controlled, multicenter study.
- Participants: Men aged 50 to 75 years with at least two urinary symptoms indicative of moderate BPH and an enlarged prostate.
- Intervention: Finasteride 5 mg/day or placebo.
- Efficacy Assessment:
  - Total Symptom Score (modified Boyarsky).
  - Obstructive Symptom Score.
  - Maximal Urinary Flow Rate.
  - Prostate Volume.
  - Urologic Endpoints: Acute urinary retention, BPH-related surgical intervention.
- Safety Assessment: Monitoring and reporting of adverse events.

## Key Alternative Treatment Trials

### 1. Dutasteride vs. Finasteride for AGA (South Korea Chart Review)[3][4]

- Objective: To compare the long-term safety and effectiveness of dutasteride versus finasteride for male AGA in a real-world setting.

- Study Design: A multicentre, retrospective medical chart review.
- Participants: 600 adult male patients (295 on dutasteride, 305 on finasteride).
- Efficacy Assessment: Improvement in hair growth as measured by the Basic and Specific classification (BASP).
- Safety Assessment: Occurrence of adverse events (AEs) recorded in patient charts.

## 2. Minoxidil vs. Finasteride for AGA[5]

- Objective: To compare the treatment outcomes of oral finasteride and topical minoxidil.
- Study Design: A year-long comparative study.
- Participants: Men with AGA.
- Interventions: Oral finasteride (1 mg once daily) vs. topical minoxidil (5% applied twice daily).
- Efficacy Assessment: Improvement in hair loss.

## 3. Alpha-Blockers for BPH (Network Meta-Analysis)[10]

- Objective: To evaluate the efficacy and safety of  $\alpha$ -blockers in the management of BPH.
- Study Design: A network meta-analysis of 22 randomized controlled trials.
- Participants: 3,371 patients.
- Efficacy Assessment: International Prostate Symptom Score (IPSS), maximum flow rate (Qmax), quality of life (QoL), and post-void residual volume (PVR).
- Safety Assessment: Treatment-emergent adverse events (TEAEs).

# Mandatory Visualization Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Finasteride.



[Click to download full resolution via product page](#)

Caption: Androgen Receptor Signaling Pathway.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [urofrance.org](http://urofrance.org) [urofrance.org]
- 2. A Randomized, Double-Blind, Placebo and Active Controlled Phase II Study to Evaluate the Safety and Efficacy of Novel Dutasteride Topical Solution (0.01%, 0.02%, and 0.05% w/v) in Male Subjects With Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 4. The efficacy and safety of dutasteride compared with finasteride in treating men with androgenetic alopecia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Comparative Study of Efficacy and Adverse Effect Profile of Oral Finasteride and Dutasteride in Male Androgenetic Alopecia | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 7. Urinary retention in patients with BPH treated with finasteride or placebo over 4 years. Characterization of patients and ultimate outcomes. The PLESS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of finasteride on bother and other health-related quality of life aspects associated with benign prostatic hyperplasia. PLESS Study Group. Proscar Long-term Efficacy and Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [droracle.ai](http://droracle.ai) [droracle.ai]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [dermnetnz.org](http://dermnetnz.org) [dermnetnz.org]
- 12. [repository.niddk.nih.gov](http://repository.niddk.nih.gov) [repository.niddk.nih.gov]
- 13. 5- $\alpha$ -Reductase Inhibitors Prevent the Progression of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New hair loss treatment shows significant improvement over placebo | Fox News [foxnews.com]
- 15. auajournals.org [auajournals.org]
- 16. Proscar: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Finasteride: A Comparative Guide to Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12294856#validating-the-long-term-safety-and-efficacy-of-finasteride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)